6-Methoxyimidazo[1,2-a]pyridin-2-amine
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Overview
Description
6-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C8H9N3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are generally mild, and the process is environmentally benign.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient production method .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
6-Methoxyimidazo[1,2-a]pyridin-2-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used in the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprinone: Used in the treatment of heart failure.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWSPQXXPEDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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